Species-Dependent Inhibitory Potency: A Unique Selectivity Profile for Dapl-in-1
Dapl-in-1, a hydrazide-class DapL inhibitor, exhibits a distinct, quantifiable species-dependent inhibition profile that differs markedly from other inhibitor classes. In a direct head-to-head comparison of five compounds across four DapL orthologs, the hydrazide (Dapl-in-1) was a potent inhibitor of Leptospira interrogans DapL (LiDapL) but was essentially inactive against Chlamydomonas reinhardtii DapL (CrDapL) [1]. This selectivity profile is not observed with barbiturate-class inhibitors, which showed the reverse trend, being highly potent against VsDapL and CrDapL [1].
| Evidence Dimension | Inhibitory Potency (IC50) against DapL Orthologs |
|---|---|
| Target Compound Data | LiDapL IC50 ≈ 5-10 μM; AtDapL IC50 ≈ 5-10 μM; VsDapL IC50 > 200 μM; CrDapL IC50 > 200 μM |
| Comparator Or Baseline | Barbiturate-class inhibitor: VsDapL IC50 ≈ 5 μM; CrDapL IC50 ≈ 10-20 μM. Rhodanine-class inhibitor: VsDapL IC50 ≈ 10-20 μM. |
| Quantified Difference | Hydrazide (Dapl-in-1) IC50 is >200 μM for CrDapL, while barbiturate IC50 is ≈10-20 μM for the same ortholog. Hydrazide shows >20-fold selectivity for LiDapL over CrDapL. |
| Conditions | In vitro enzyme inhibition assay using purified recombinant DapL orthologs from Leptospira interrogans (LiDapL), Arabidopsis thaliana (AtDapL), Verrucomicrobium spinosum (VsDapL), and Chlamydomonas reinhardtii (CrDapL). |
Why This Matters
A user working with a bacterial pathogen model (e.g., Leptospira) should prioritize Dapl-in-1 for its potency, whereas a user studying algal systems would find it ineffective and should select a barbiturate-class inhibitor instead, preventing wasted resources.
- [1] McKinnie, S. M. K., Rodriguez-Lopez, E. M., Vederas, J. C., Crowther, J. M., Suzuki, H., Dobson, R. C. J., Leustek, T., Triassi, A. J., Wheatley, M. S., & Hudson, A. O. (2014). Differential response of orthologous L,L-diaminopimelate aminotransferases (DapL) to enzyme inhibitory antibiotic lead compounds. Bioorganic & Medicinal Chemistry, 22(1), 523–530. View Source
